molecular formula C12H13F2NO2 B1458951 2,5-Difluoro-4-piperidin-1-ylbenzoic acid CAS No. 1430223-93-0

2,5-Difluoro-4-piperidin-1-ylbenzoic acid

Cat. No. B1458951
M. Wt: 241.23 g/mol
InChI Key: UHPNICNYOHRQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-piperidin-1-ylbenzoic acid is a chemical compound with the molecular formula C12H13F2NO2 . Its molecular weight is 241.23 g/mol .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-4-piperidin-1-ylbenzoic acid is defined by its molecular formula, C12H13F2NO2 . For a more detailed structural analysis, you may need to refer to its MOL file or consult a database that provides 3D molecular structures.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Difluoro-4-piperidin-1-ylbenzoic acid are defined by its molecular structure. It has a molecular weight of 241.23 g/mol . For more detailed information on its physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or consult a chemical database.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 2,5-Difluoro-4-piperidin-1-ylbenzoic acid reveal complex chemical behaviors and potential for further applications. For instance, derivatives of piperidine, a component related to 2,5-Difluoro-4-piperidin-1-ylbenzoic acid, have been synthesized and analyzed for their structural properties. One study focused on the synthesis of thermal, optical, etching, and structural characteristics of a specific piperidinyl derivative, highlighting its chair conformation and intramolecular hydrogen bonding, which may offer insights into similar behaviors in 2,5-Difluoro-4-piperidin-1-ylbenzoic acid derivatives (Karthik et al., 2021).

Potential in Cancer Therapy

Research into Aurora kinase inhibitors, which include compounds structurally similar to 2,5-Difluoro-4-piperidin-1-ylbenzoic acid, suggests utility in treating cancer. These compounds can inhibit Aurora A, a kinase implicated in cancer progression, suggesting that derivatives of 2,5-Difluoro-4-piperidin-1-ylbenzoic acid might also possess therapeutic potential in oncology (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Derivatives of piperidine, akin to 2,5-Difluoro-4-piperidin-1-ylbenzoic acid, have been synthesized and shown to possess antimicrobial properties. For example, a study on the synthesis, spectral analysis, and antibacterial activity of N-substituted derivatives of a piperidin-4-yl compound demonstrated moderate to significant antibacterial efficacy, suggesting similar potential applications for 2,5-Difluoro-4-piperidin-1-ylbenzoic acid derivatives (Khalid et al., 2016).

properties

IUPAC Name

2,5-difluoro-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-9-7-11(15-4-2-1-3-5-15)10(14)6-8(9)12(16)17/h6-7H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPNICNYOHRQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-piperidin-1-ylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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